N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound featuring a benzo[d]imidazole moiety linked to a 3,5-dimethylisoxazole group via an acetamide bridge
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-benzo[d]imidazole-2-carbaldehyde and 3,5-dimethylisoxazole-4-carboxylic acid.
Reaction Steps:
The aldehyde group of 1H-benzo[d]imidazole-2-carbaldehyde is first activated using reagents like thionyl chloride to form an imidazole-2-carbonyl chloride intermediate.
This intermediate is then reacted with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired acetamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthetic route is scalable for industrial production, with careful control of reaction conditions to ensure high yield and purity.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the imidazole and isoxazole rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the imidazole ring.
Substitution Products: Derivatives with different functional groups at the imidazole and isoxazole rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme interactions and metabolic pathways. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but generally involves binding to the active site of the target, leading to modulation of its activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Imidazole Derivatives: Other compounds containing the imidazole ring, such as imidazole itself or benzimidazole derivatives.
Isoxazole Derivatives: Compounds with the isoxazole ring, such as 3,5-dimethylisoxazole or its derivatives.
Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is unique due to its specific combination of the benzo[d]imidazole and 3,5-dimethylisoxazole groups, which confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-11(10(2)21-19-9)7-15(20)16-8-14-17-12-5-3-4-6-13(12)18-14/h3-6H,7-8H2,1-2H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSGBPKOYAXBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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